molecular formula C10H19NO2 B12952163 (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol

(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol

Cat. No.: B12952163
M. Wt: 185.26 g/mol
InChI Key: CCNMIJZBOAEHFY-UHFFFAOYSA-N
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Description

(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol: is a synthetic organic compound characterized by its unique oxetane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.

    Attachment of the Pent-4-en-1-yl Group: This step involves the reaction of the amino group with pent-4-en-1-yl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound, often with simplified structures.

    Substitution: Compounds with new functional groups replacing the original amino group.

Scientific Research Applications

Chemistry

In chemistry, (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, stability, and target specificity.

Industry

In the industrial sector, this compound is investigated for its potential use in materials science. Its properties may be leveraged to create new materials with desirable characteristics, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism of action of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3-((But-3-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a but-3-en-1-yl group instead of a pent-4-en-1-yl group.

    (3-((Hex-5-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a hex-5-en-1-yl group instead of a pent-4-en-1-yl group.

Uniqueness

The uniqueness of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[3-[(pent-4-enylamino)methyl]oxetan-3-yl]methanol

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-11-6-10(7-12)8-13-9-10/h2,11-12H,1,3-9H2

InChI Key

CCNMIJZBOAEHFY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCNCC1(COC1)CO

Origin of Product

United States

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